5-Bromobenzo[d]isothiazole 5-Bromobenzo[d]isothiazole
Brand Name: Vulcanchem
CAS No.: 139037-01-7
VCID: VC21292389
InChI: InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
SMILES: C1=CC2=C(C=C1Br)C=NS2
Molecular Formula: C7H4BrNS
Molecular Weight: 214.08 g/mol

5-Bromobenzo[d]isothiazole

CAS No.: 139037-01-7

Cat. No.: VC21292389

Molecular Formula: C7H4BrNS

Molecular Weight: 214.08 g/mol

* For research use only. Not for human or veterinary use.

5-Bromobenzo[d]isothiazole - 139037-01-7

Specification

CAS No. 139037-01-7
Molecular Formula C7H4BrNS
Molecular Weight 214.08 g/mol
IUPAC Name 5-bromo-1,2-benzothiazole
Standard InChI InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
Standard InChI Key VZBLQXAYAYONED-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C=NS2
Canonical SMILES C1=CC2=C(C=C1Br)C=NS2

Introduction

Structure and Chemical Properties

5-Bromobenzo[d]isothiazole consists of a benzene ring fused with an isothiazole ring system, with a bromine atom at the 5-position of the benzene portion. The isothiazole moiety contains adjacent nitrogen and sulfur atoms in a five-membered ring, providing distinctive chemical reactivity.

Physical and Chemical Parameters

Table 1: Physical and Chemical Properties of 5-Bromobenzo[d]isothiazole

PropertyValue
CAS Number139037-01-7
Molecular FormulaC₇H₄BrNS
Molecular Weight214.0824 g/mol
SMILESBrC1=CC2=C(SN=C2)C=C1
InChIInChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
InChIKeyVZBLQXAYAYONED-UHFFFAOYSA-N
Recommended StorageSealed, at room temperature

Spectroscopic Characteristics

The structural confirmation of 5-Bromobenzo[d]isothiazole and related compounds is typically achieved through spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. While specific spectroscopic data for this compound is limited in the available literature, related benzoisothiazole compounds have been characterized using techniques such as proton and carbon-13 NMR, as well as high-resolution mass spectrometry (HRMS) .

Synthetic Approaches

General Synthetic Routes to Benzoisothiazoles

The synthesis of benzoisothiazole derivatives follows several established pathways. According to the scientific literature, five principal synthetic strategies exist for preparing benzoisothiazole scaffolds:

  • Synthesis from substrates containing both nitrogen and sulfur atoms

  • Utilizing nitrogen-preloaded substrates

  • Engaging sulfur-preloaded phenyl substrates

  • Starting from substrates lacking both nitrogen and sulfur

  • Assembling the aryl ring onto a pre-existing isothiazole moiety

Specific Methods for Brominated Benzoisothiazoles

For the synthesis of 5-Bromobenzo[d]isothiazole specifically, several approaches may be applicable:

NBS-Mediated Synthesis

One potential route involves the activation of aryl tert-butyl sulfoxides using N-bromosuccinimide (NBS). This process includes conversion to sulfinimides followed by a Wittig-like reaction, leading to the formation of the benzoisothiazole scaffold. This method proceeds efficiently at room temperature and accommodates various substituents .

Photocatalytic Approach

A more environmentally friendly approach utilizes visible-light-promoted synthesis under metal-free conditions. This method generates iminyl radicals from α-amino-oxy acids through blue-light irradiation in the presence of an acridinium photocatalyst. This green chemistry approach produces benign secondary products such as carbon dioxide, benzaldehyde, and acetone .

Copper-Mediated Synthesis

Copper-mediated C-S/N-S bond formation represents another viable synthetic route. This approach typically employs copper(II) acetate as a promoter for C-H activation in the presence of oxidizing agents like silver(I) oxide .

Compound ClassBiological ActivityTarget/EffectReference
Benzoisothiazol-3(2H)-onesAntimicrobialGrowth inhibition of bacteria and fungi
Isothiazole derivativesAntiviralActivity against herpes viruses
Isothiazole derivativesAnti-inflammatoryInhibition of inflammatory processes
Benzothiazole-isoquinoline derivativesNeuroprotectiveInhibition of MAO-B and BuChE
Thiazole-linked hybridsAntimicrobialActivity against S. aureus, E. coli, P. aeruginosa, C. albicans

Applications in Organic Synthesis

The bromine atom in 5-Bromobenzo[d]isothiazole makes it a valuable building block for organic synthesis, particularly through various transformation reactions.

Cross-Coupling Reactions

The C-Br bond in 5-Bromobenzo[d]isothiazole can participate in various palladium-catalyzed cross-coupling reactions:

  • Suzuki coupling: Reaction with boronic acids or esters to form carbon-carbon bonds

  • Stille coupling: Reaction with organostannanes

  • Sonogashira coupling: Reaction with terminal alkynes

Comparative Analysis with Related Compounds

Table 3: Structural Comparison of 5-Bromobenzo[d]isothiazole with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesReference
5-Bromobenzo[d]isothiazoleC₇H₄BrNS214.08Basic brominated benzoisothiazole structure
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxideC₇H₄BrNO₃S262.08Contains additional carbonyl and sulfonyl groups
5-Bromobenzo[d]isothiazol-3-amineC₇H₅BrN₂S229.09Contains an amino group at the 3-position
5-Bromo-2-cyclohexylbenzo[d]thiazoleC₁₃H₁₄BrNS296.01Benzothiazole with cyclohexyl substituent
5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)C₈H₂Br₂N₄S₃422.14Bis-isothiazole linked by sulfur with cyano groups

Structure-Activity Relationships

The presence of the bromine atom at the 5-position alters the electron distribution within the molecule, potentially affecting its interactions with biological targets. Similarly, the positioning of the nitrogen and sulfur atoms in the isothiazole ring creates a unique electronic environment that distinguishes benzoisothiazoles from other heterocyclic systems like benzothiazoles.

Studies of related compounds suggest that structural modifications at various positions can significantly impact biological activities. For instance, the incorporation of additional functional groups, such as carbonyl, sulfonyl, or amino groups, can enhance interactions with specific biological targets .

Analytical Methods and Characterization

The characterization of 5-Bromobenzo[d]isothiazole typically involves a combination of analytical techniques:

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for purity determination and structural confirmation of heterocyclic compounds like 5-Bromobenzo[d]isothiazole .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides precise molecular weight determination, with electrospray ionization (ESI) being a common ionization technique for these compounds. For related compounds, the calculated and found values typically show excellent agreement, confirming structural identity .

Predicted Collision Cross Section

Collision cross-section (CCS) measurements from ion mobility spectrometry provide additional structural information. Predicted CCS values for different adducts of 5-Bromobenzo[d]isothiazole are available:

Table 4: Predicted Collision Cross Section Values for Various Adducts of 5-Bromobenzo[d]isothiazole

Adductm/zPredicted CCS (Ų)
[M+H]+213.93205125.3
[M+Na]+235.91399130.5
[M+NH₄]+230.95859132.4
[M+K]+251.88793129.5
[M-H]-211.91749127.0
[M+Na-2H]-233.89944130.5
[M]+212.92422125.9
[M]-212.92532125.9

These values can be useful for analytical method development and compound identification in complex mixtures .

Future Research Directions

Several promising avenues for future research on 5-Bromobenzo[d]isothiazole are apparent:

Medicinal Chemistry Applications

Given the biological activities of related compounds, further investigation of 5-Bromobenzo[d]isothiazole derivatives for potential antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties is warranted. Structure-activity relationship studies could identify optimized derivatives with enhanced biological activities.

Green Chemistry Approaches

Development of environmentally friendly synthetic methods for 5-Bromobenzo[d]isothiazole, such as photocatalytic approaches or continuous flow processes, could improve synthetic efficiency and reduce environmental impact .

Materials Science Applications

Exploration of 5-Bromobenzo[d]isothiazole and its derivatives for applications in materials science, such as in organic electronics or as components of functional materials, represents another promising research direction.

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